molecular formula C26H26BrN3O3 B2860542 1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)-3-(4-BROMOBENZYL)UREA CAS No. 1023534-91-9

1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)-3-(4-BROMOBENZYL)UREA

Cat. No.: B2860542
CAS No.: 1023534-91-9
M. Wt: 508.416
InChI Key: ZPWDOGGKDPFDIR-UHFFFAOYSA-N
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Description

The compound 1-(4-((6,7-dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(4-bromobenzyl)urea is a urea derivative featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked via a methylene group to a phenyl ring, with a 4-bromobenzyl substituent on the urea moiety. The following comparison focuses on structurally analogous compounds from the literature, which differ in the substituent attached to the urea’s phenyl group.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26BrN3O3/c1-32-24-14-19-11-12-28-23(22(19)15-25(24)33-2)13-17-5-9-21(10-6-17)30-26(31)29-16-18-3-7-20(27)8-4-18/h3-10,14-15H,11-13,16H2,1-2H3,(H2,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWDOGGKDPFDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NCC4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)-3-(4-BROMOBENZYL)UREA typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Dihydroisoquinoline Intermediate: The synthesis begins with the preparation of the dihydroisoquinoline intermediate through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where the dihydroisoquinoline intermediate reacts with a bromobenzyl halide.

    Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or a carbodiimide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)-3-(4-BROMOBENZYL)UREA can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)-3-(4-BROMOBENZYL)UREA has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)-3-(4-BROMOBENZYL)UREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compounds below share the same core structure but vary in the substituent (R) on the urea-linked phenyl group. Key differences in molecular properties and substituent effects are highlighted.

Table 1: Comparative Analysis of Structural Analogs

CAS No. Substituent (R) Molecular Formula Molar Mass (g/mol) Boiling Point (°C) pKa
1024229-45-5 2-Ethoxyphenyl C27H29N3O4 459.54 561.7 ± 50.0 13.89 ± 0.70
1023477-57-7 3-Chloro-4-methoxyphenyl C26H26ClN3O4 479.96 N/A N/A
1024533-31-0 3,4-Dichlorobenzyl C26H23Cl2N3O3 496.39 N/A N/A
1023493-40-4 4-Trifluoromethoxyphenyl C26H24F3N3O4 499.48 N/A N/A

Key Observations:

Substituent Effects on Molar Mass: Halogenated substituents (Cl, Br) increase molar mass compared to alkoxy groups (e.g., ethoxy in ). For instance, the 3-chloro-4-methoxyphenyl analog has a molar mass of 479.96 g/mol, while the trifluoromethoxy-substituted compound reaches 499.48 g/mol due to fluorine’s high atomic weight.

Boiling Point and Solubility :

  • The 2-ethoxyphenyl analog has a boiling point of 561.7°C, attributed to its polar ethoxy group and hydrogen-bonding capacity. Bromine’s larger size and lower electronegativity compared to chlorine may reduce boiling points slightly in bromo-substituted analogs due to weaker dipole interactions.

Acid-Base Properties :

  • The pKa of 13.89 for indicates a weakly basic nitrogen in the urea moiety. Electron-withdrawing groups (e.g., -Cl in , -CF3O in ) would likely lower the pKa by stabilizing deprotonated forms, while bromine’s moderate electronegativity might result in a pKa closer to .

Bioactivity Implications :

  • Chlorine and trifluoromethoxy groups are common in bioactive molecules due to their electron-withdrawing effects, which enhance binding to hydrophobic pockets in proteins. Bromine’s larger van der Waals radius could improve target affinity but may reduce solubility compared to smaller halogens .

Biological Activity

The compound 1-(4-((6,7-dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(4-bromobenzyl)urea is a complex organic molecule that exhibits various biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H24BrN3O3
  • Molecular Weight : 444.35 g/mol
  • IUPAC Name : 1-(4-((6,7-dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(4-bromobenzyl)urea

The compound features a urea moiety linked to a phenyl group and a bromobenzyl substituent, alongside a dimethoxy-3,4-dihydroisoquinoline structure. This unique combination contributes to its diverse biological activities.

Anticancer Properties

Research has indicated that compounds similar to 1-(4-((6,7-dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(4-bromobenzyl)urea exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. It has been shown to inhibit the growth of various cancer cell lines by disrupting cell cycle progression and promoting programmed cell death (apoptosis) .
  • Case Study : A study involving derivatives of this compound demonstrated inhibition of tumor growth in xenograft models, suggesting its potential as a lead compound in cancer therapy .

Neuroprotective Effects

The isoquinoline structure is known for its neuroprotective properties:

  • Mechanism of Action : The compound may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases. It has been observed to enhance the survival of neurons in vitro under stress conditions .
  • Research Findings : In animal models of neurodegeneration, administration of similar compounds resulted in reduced neuronal loss and improved cognitive function .

Antimicrobial Activity

Preliminary studies suggest that this compound also possesses antimicrobial properties:

  • Mechanism of Action : It may disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to cell death.
  • Research Findings : In vitro assays have shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionResearch Findings
AnticancerInduces apoptosis; inhibits cell proliferationEffective against various cancer cell lines
NeuroprotectiveReduces oxidative stress; enhances neuronal survivalImproves cognitive function in animal models
AntimicrobialDisrupts cell membranes; inhibits enzymesEffective against multiple bacterial strains

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